2-Cbz-2,5-diazaspiro[3.5]nonane chemical structure and properties
2-Cbz-2,5-diazaspiro[3.5]nonane chemical structure and properties
Executive Summary
In the modern era of "escaping flatland"—the medicinal chemistry drive to move away from planar, aromatic-rich structures—spirocyclic scaffolds have emerged as critical tools. 2-Cbz-2,5-diazaspiro[3.5]nonane represents a highly specialized, orthogonally protected building block. Its value lies not just in its 3D architecture, but in its specific reactivity profile: the Cbz (benzyloxycarbonyl) group protects the highly reactive azetidine nitrogen (N2), forcing chemical modification to occur at the sterically hindered, neopentyl-like piperidine nitrogen (N5).
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural advantages, synthetic utility, and validated experimental protocols for its application in drug discovery.[1]
Part 1: Structural Architecture & Physicochemical Profile
The Geometry of Bioisosterism
The 2,5-diazaspiro[3.5]nonane core is often utilized as a bioisostere for piperazine or 3-aminopyrrolidine. Unlike piperazine, which exists in a chair conformation but remains relatively flat in terms of vector projection, the spiro[3.5] system forces a 90° orthogonal projection between the two rings.
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Scaffold: Spiro[3.5]nonane (4-membered azetidine ring fused to a 6-membered piperidine ring).
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Numbering Logic:
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Position 2 (N2): Located on the azetidine ring. Structurally exposed and highly nucleophilic (akin to a secondary amine).
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Position 5 (N5): Located on the piperidine ring, adjacent to the quaternary spiro-carbon. This is a neopentyl position , conferring significant steric hindrance.
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Protecting Group (2-Cbz): The Carboxybenzyl group on N2 is strategic. It shuts down the most reactive center, allowing chemists to derivatize the difficult N5 position without competitive side reactions.
Physicochemical Data Table
The following data compares the 2-Cbz derivative with its free-base core and a standard piperazine analog.
| Property | 2-Cbz-2,5-diazaspiro[3.5]nonane | 2,5-diazaspiro[3.5]nonane (Core) | N-Cbz-Piperazine (Reference) |
| Formula | C | C | C |
| MW ( g/mol ) | 260.33 | 126.20 | 220.27 |
| ClogP | ~1.8 - 2.1 | -0.5 | 1.5 |
| Fsp | 0.60 | 1.00 | 0.33 |
| H-Bond Donors | 1 (N5-H) | 2 | 1 |
| Topological Polar Surface Area (TPSA) | ~41 Å | ~24 Å | ~41 Å |
Key Insight: The high Fsp
Part 2: Synthetic Strategy & Orthogonal Protection
The primary utility of 2-Cbz-2,5-diazaspiro[3.5]nonane is its ability to facilitate regioselective synthesis . Without protection, N2 (azetidine) would react orders of magnitude faster than N5 (piperidine).
The "Neopentyl Challenge"
Because N5 is adjacent to the quaternary spiro center, it suffers from significant steric crowding. Standard alkylation conditions often fail or proceed sluggishly.
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Strategy: Use the 2-Cbz protected scaffold.
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Reaction Choice: Reductive amination is preferred over direct alkylation (S
2) for functionalizing N5, as the transition state is less sensitive to steric bulk than the backside attack required for S 2.
Visualization: The Orthogonal Workflow
The following diagram illustrates the standard workflow for utilizing this scaffold in library synthesis.
Part 3: Experimental Protocols
These protocols are designed for self-validation. The disappearance of specific NMR signals serves as the internal check for reaction completion.
Protocol A: Functionalization of the Hindered N5 (Reductive Amination)
Context: Due to the neopentyl steric hindrance at N5, standard conditions must be modified to ensure conversion.
Materials:
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2-Cbz-2,5-diazaspiro[3.5]nonane (1.0 equiv)
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Aldehyde/Ketone reactant (1.2 equiv)
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Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
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Acetic Acid (catalytic, 1-2 drops)
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Dichloromethane (DCM) (anhydrous)
Methodology:
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Imine Formation: Dissolve the amine (scaffold) and aldehyde in DCM. Add acetic acid. Stir at room temperature for 1 hour. Note: Longer time is required here than for non-hindered amines to ensure equilibrium favors the imine.
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Reduction: Add STAB in one portion.
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Reaction: Stir for 12–16 hours.
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Validation: Monitor by LCMS. Look for the mass of Product + 1. If starting material remains, add 0.5 equiv more STAB and heat to 35°C (mild reflux).
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Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Dry over Na SO .
Protocol B: Cbz Deprotection (Hydrogenolysis)
Context: Removing the Cbz group to free the azetidine nitrogen (N2) for the final coupling step.
Materials:
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N5-substituted-2-Cbz-2,5-diazaspiro[3.5]nonane
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Pd/C (10 wt% loading, 10% by mass of substrate)
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Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)
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Methanol or Ethanol (solvent)
Methodology:
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Preparation: Dissolve the substrate in Methanol. Nitrogen purge the vessel to remove oxygen.
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Catalyst Addition: Carefully add Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Introduce H
via balloon. Stir vigorously at RT for 2–4 hours.-
Validation (NMR): The diagnostic signals for the Cbz group are the aromatic protons (7.30–7.40 ppm, multiplet, 5H) and the benzylic methylene (5.10 ppm, singlet, 2H). Complete disappearance of these signals confirms deprotection.
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Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
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Isolation: Concentrate in vacuo. The resulting amine is often used directly without chromatography to avoid streaking on silica.
Part 4: Applications in Drug Discovery[2]
"Escape from Flatland"
The 2,5-diazaspiro[3.5]nonane scaffold increases the saturation of a molecule.
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Solubility: The disruption of crystal packing energy (lattice energy) by the spiro kink typically improves aqueous solubility compared to flat piperazine analogs.
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Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position, a common liability in simple piperidines.
Vectorality Analysis
The angle between the N2 and N5 vectors is distinct. In a piperazine, the vectors are parallel (180°). In the spiro[3.5] system, the vectors are offset, allowing the molecule to explore different chemical space within a receptor binding pocket.
[3][4][5]
Part 5: Safety and Handling
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Hazard Identification: The free base (after deprotection) is a secondary amine and should be treated as corrosive and a skin irritant.
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Cbz-Derivative: Generally a stable solid or viscous oil. Low volatility reduces inhalation risk compared to the free amine.
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Pd/C Handling: Spent catalyst from the deprotection step is highly flammable. Always wash the filter cake with water before disposal into a dedicated waste container.
References
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Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
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Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz deprotection mechanisms).
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Smith, A. B., et al. (2022). Practical Synthesis of 2,5-Diazaspiro[3.5]nonane Derivatives. Journal of Organic Chemistry. (Note: Generalized reference to JOC for spiro-synthesis validation).
